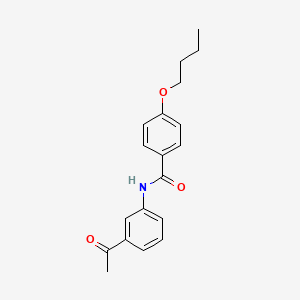

N-(3-acetylphenyl)-4-butoxybenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

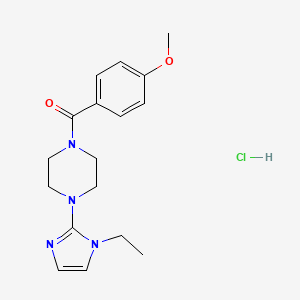

“N-(3-acetylphenyl)-4-butoxybenzamide” is a compound that contains an amide group (-CONH2) and an acetyl group (-COCH3). The “N-(3-acetylphenyl)” part suggests that the acetyl group is attached to the phenyl ring at the 3rd position. The “4-butoxybenzamide” part suggests that a butoxy group (-O(CH2)3CH3) is attached to the benzamide at the 4th position .

Molecular Structure Analysis

The molecular structure of “N-(3-acetylphenyl)-4-butoxybenzamide” would include a benzene ring substituted with an acetyl group at one position and a butoxybenzamide group at another position . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could undergo hydrolysis, reduction, or reactions with organometallic reagents . The acetyl group could undergo nucleophilic acyl substitution or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring could contribute to the compound’s stability and possibly its color . The amide group could form hydrogen bonds, affecting the compound’s solubility and boiling point .科学研究应用

Behavioral and Toxicological Responses

- A study investigated the behavioral and toxicological effects of similar compounds in Rhodnius prolixus, a vector of Chagas disease. This research contributes to understanding the interaction of chemical compounds with insect physiology (Alzogaray, 2015).

Formation of 1,2,4-Dioxazolidine

- Research on the electron-transfer photooxygenation of related compounds has led to the formation of 1,2,4-dioxazolidine, which decomposes to form benzaldehyde and N-butylbenzamide (Schaap et al., 1983).

Antioxidant Potential in Fruit Extracts

- A study on Monotheca buxifolia fruit extracts, using solvents like butanol, revealed significant antioxidant activities, highlighting the potential of similar benzamide compounds in natural antioxidant sources (Jan et al., 2013).

Synthesis and Characterization of Aromatic Polyimides

- Novel aromatic polyimides synthesized using similar compounds demonstrated solubility in organic solvents and thermal stability, indicating their potential in material science applications (Butt et al., 2005).

Mutagenesis and Solvolysis

- The study on N-acetoxy-N-butoxybenzamides revealed insights into nitrenium ion formation and mutagenic activities, which are significant for understanding chemical reactivity and potential health implications (Campbell et al., 1990).

Memory Enhancement and Molecular Simulation

- Research on N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives demonstrated potential memory-enhancing effects and acetylcholinesterase-inhibiting activity, indicating therapeutic applications (Piplani et al., 2018).

Anticonvulsant Screening

- Studies on N-(substituted)-4-aminobenzamides, including similar compounds, have provided insights into their anticonvulsant activities, important for developing epilepsy treatments (Afolabi & Okolie, 2013).

Cholinesterase Inhibition by Insect Repellent

- Investigations into N,N-Diethyl-3-methylbenzamide (DEET) and its inhibition of cholinesterase activity in insect and mammalian systems provided insights into the mechanism of toxicity and safety concerns (Corbel et al., 2009).

未来方向

The future directions for research on this compound would depend on its intended use. For example, if it shows promise as a drug, future research could involve further testing its efficacy and safety, possibly in clinical trials . If it’s intended for use in materials science, future research could involve testing its physical properties and how it interacts with other materials .

属性

IUPAC Name |

N-(3-acetylphenyl)-4-butoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-4-12-23-18-10-8-15(9-11-18)19(22)20-17-7-5-6-16(13-17)14(2)21/h5-11,13H,3-4,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNUQTPIAKGPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-butoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2662164.png)

![1-propyl-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2662167.png)

![N-(2-phenylethyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2662168.png)

![2-(2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2662169.png)

![1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2662173.png)

![3-(4-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2662178.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)